molecular formula C11H13ClFN3 B13737522 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride

Cat. No.: B13737522
M. Wt: 241.69 g/mol
InChI Key: HQRWMKONZFAGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride is unique due to its specific combination of ethyl, fluoro, and hydrazino groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

(3-ethyl-6-fluoroquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H

InChI Key

HQRWMKONZFAGNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)F)NN.Cl

Origin of Product

United States

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